An In-depth Technical Guide to 5-Bromopentanal: Chemical Properties and Reactivity Profile
An In-depth Technical Guide to 5-Bromopentanal: Chemical Properties and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromopentanal, a bifunctional organic molecule, serves as a versatile building block in organic synthesis. Its structure, incorporating both an aldehyde and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties and reactivity profile of 5-bromopentanal, with a focus on data-driven insights and detailed experimental methodologies.
Chemical and Physical Properties
While experimentally determined physical properties for 5-bromopentanal are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a useful profile. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1]
Table 1: Physical and Chemical Properties of 5-Bromopentanal
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| CAS Number | 1191-30-6 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Boiling Point | Not experimentally determined; likely higher than pentanal due to the bromine atom.[2] | Inferred |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Insoluble in water. | Inferred |
| Storage | Store under an inert atmosphere (nitrogen or argon), protected from light and heat, at temperatures of 2-8 °C.[3][4][5] | Multiple sources |
Synthesis of 5-Bromopentanal
The most common and effective method for the synthesis of 5-bromopentanal is the oxidation of 5-bromopentan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions, which are compatible with the aldehyde functional group.[3][4]
Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol
This protocol is a general representation of a Swern oxidation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-bromopentan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexanes
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 to 3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous dichloromethane, again keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-bromopentanal.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Workflow for Swern Oxidation:
Caption: Workflow for the synthesis of 5-bromopentanal via Swern Oxidation.
Reactivity Profile
The reactivity of 5-bromopentanal is dictated by its two functional groups: the aldehyde and the primary alkyl bromide. This dual functionality allows for a variety of transformations, making it a valuable synthetic intermediate.
Reactions of the Aldehyde Group
The aldehyde group in 5-bromopentanal is susceptible to nucleophilic attack and oxidation.
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Oxidation: Like many aldehydes, 5-bromopentanal is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid. This can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.[3][4] To remove any carboxylic acid impurity, the aldehyde can be dissolved in an organic solvent and washed with a mild base such as saturated aqueous sodium bicarbonate solution.[4]
-
Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation.
General Reaction Scheme for Wittig Reaction:
Caption: General scheme of the Wittig reaction with 5-bromopentanal.
Experimental Protocol: Wittig Reaction with 5-Bromopentanal (General Procedure)
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Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of 5-bromopentanal in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting alkene by column chromatography.
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Reactions of the Carbon-Bromine Bond
The primary alkyl bromide in 5-bromopentanal is a good leaving group and can participate in nucleophilic substitution and organometallic reactions.
-
Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce various functional groups at the 5-position.
-
Grignard Reaction (Intramolecular): A particularly interesting reaction of 5-bromopentanal is its intramolecular Grignard reaction. Treatment with magnesium metal in an ethereal solvent generates a Grignard reagent at the 5-position, which then undergoes a nucleophilic attack on the aldehyde carbonyl group, leading to the formation of a cyclic alcohol, cyclopentanol, after acidic workup.[6][7]
Reaction Scheme for Intramolecular Grignard Reaction:
Caption: Intramolecular Grignard reaction of 5-bromopentanal.
Experimental Protocol: Intramolecular Grignard Reaction of 5-Bromopentanal (General Procedure)
-
Ensure all glassware is rigorously dried.
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 5-bromopentanal in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
The reaction is often initiated by gentle heating and then proceeds exothermically. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclopentanol by distillation or column chromatography.
-
Biological Activity Profile
Currently, there is no specific information available in the public domain regarding the signaling pathways or direct biological activities, such as enzyme inhibition or cytotoxicity, of 5-bromopentanal. Its primary role reported in the scientific literature is as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.[8] Further research would be required to elucidate any intrinsic biological effects of 5-bromopentanal itself.
Conclusion
5-Bromopentanal is a valuable bifunctional molecule in organic synthesis, offering a range of possibilities for constructing complex molecular architectures. Its aldehyde and alkyl bromide functionalities can be manipulated selectively or in tandem to achieve desired synthetic outcomes. While a detailed experimental characterization of its physical properties is not fully available, its reactivity is well-understood within the context of aldehyde and haloalkane chemistry. The protocols and reactivity profile presented in this guide provide a solid foundation for researchers and scientists to effectively utilize 5-bromopentanal in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in drug discovery and development.
References
- 1. 5-Bromopentanal | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1191-30-6|5-Bromopentanal|BLD Pharm [bldpharm.com]
- 6. Solved When 5-bromopentanal is treated with Mg followed by | Chegg.com [chegg.com]
- 7. Solved When 5-bromopentanal is trelated with Mg ofllowed by | Chegg.com [chegg.com]
- 8. a2bchem.com [a2bchem.com]
